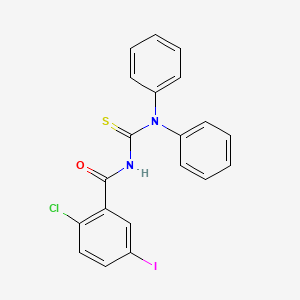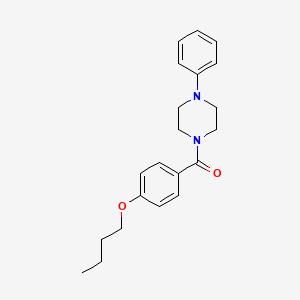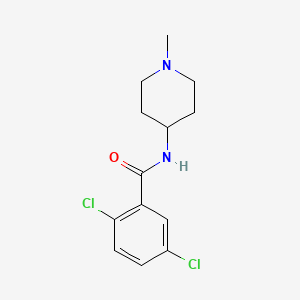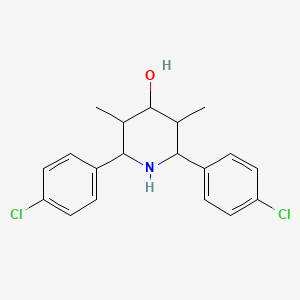
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of chlorine, iodine, and a diphenylcarbamothioyl group attached to a benzamide core, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chlorine and iodine atoms is usually achieved through halogenation reactions. The diphenylcarbamothioyl group is then introduced via a thiourea derivative, which reacts with the halogenated benzamide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and thiourea reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and DNA.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-(p-tolylcarbamoyl)nicotinamide
- 2-chloro-N-(2-chlorophenyl)carbamoylbenzamide
Uniqueness
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-chloro-N-(diphenylcarbamothioyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClIN2OS/c21-18-12-11-14(22)13-17(18)19(25)23-20(26)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIIJARHXFUASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)NC(=O)C3=C(C=CC(=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClIN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![Propan-2-yl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5177168.png)


![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)

![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![(2Z)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[3-(MORPHOLIN-4-YL)PROPYL]PROP-2-ENAMIDE](/img/structure/B5177231.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)


![propan-2-yl 4-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]benzoate](/img/structure/B5177253.png)
